3,4,5,6-Tetrahydro-2-pyrimidinethiol
Overview
Description
3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as Propylenethiourea or PTU, is a chemical compound with the empirical formula C4H8N2S . It is used in the preparation of aryl substituted heterocycles .
Synthesis Analysis
The synthesis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol involves the addition of carbon disulfide (0.2 mol) to a solution of 1,3-diamino propane 1 (0.2 mol) in H2O/EtOH (20 ml), with the temperature maintained at 0-5 °C .Molecular Structure Analysis
The molecular structure of 3,4,5,6-Tetrahydro-2-pyrimidinethiol is represented by the linear formula C4H8N2S . The molecular weight is 116.18 g/mol .Chemical Reactions Analysis
3,4,5,6-Tetrahydro-2-pyrimidinethiol is a reactant in the preparation of aryl substituted heterocycles . The chemical reaction involves the addition of carbon disulfide to a solution of 1,3-diamino propane .Physical And Chemical Properties Analysis
3,4,5,6-Tetrahydro-2-pyrimidinethiol has a melting point of 210-212 °C (lit.) . The compound is ≥99% pure .Scientific Research Applications
Application in Food Analysis
Scientific Field
Food Science and Technology
Summary of the Application
3,4,5,6-Tetrahydro-2-pyrimidinethiol, or Propylenethiourea, has been used in the analysis of food products. Specifically, it has been used in the determination of ethylenethiourea (ETU) and iso-propylenethiourea (i-PTU) in foods .
Methods of Application
The compound was extracted by blending with dichloromethane (DCM) in the presence of sodium sulphate, sodium carbonate, thiourea, and ascorbic acid .
Results or Outcomes
The method provided a robust and sensitive way to determine the presence of ETU and i-PTU in food products .
Application in Pesticide Analysis
Scientific Field
Environmental Science and Toxicology
Summary of the Application
Propylenethiourea is a degradation product of dithiocarbamates fungicides, which are widely used in agriculture . Its determination in water at low concentrations (e.g. sub-ppb levels) is highly problematic due to their polar character and low molecular size .
Methods of Application
The determination of Propylenethiourea in water is typically done using liquid chromatography coupled to tandem mass spectrometry .
Results or Outcomes
The method provides a sensitive and accurate way to determine the presence of Propylenethiourea in water, which is important for monitoring the environmental impact of pesticide use .
Application in Vegetal Foodstuffs Analysis
Summary of the Application
Propylenethiourea has been used in the analysis of vegetal foodstuffs . Specifically, it has been used in the determination of ethylene-thiourea (ETU) and propylene-thiourea (PTU) in fruits and vegetables .
Methods of Application
The compound was determined by (reverse phase) high-performance liquid chromatography (HPLC) coupled to inductively coupled plasma-tandem mass spectrometry (ICP-QQQMS or ICP-MS/MS) .
Results or Outcomes
A baseline separation of ETU and PTU was achieved in less than 5 min. The recovery factors ranged from 87 to 101% for ETU and from 98 to 99% for PTU (depending on the spiking level). The limit of quantification was 0.022 mg kg −1 (wet weight) for ETU and 0.010 mg kg −1 (ww) for PTU .
Application in Biological Research
Scientific Field
Biological Sciences
Summary of the Application
Thiourea and its derivatives, including Propylenethiourea, have garnered attention for their diverse biological applications. They have been found to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Methods of Application
The specific methods of application can vary widely depending on the specific biological context. In general, these compounds are often used in vitro or in vivo to investigate their effects on various biological processes .
Results or Outcomes
The outcomes of these studies have highlighted the potential of thiourea derivatives, including Propylenethiourea, in various therapeutic applications. However, further research is needed to fully understand their mechanisms of action and potential side effects .
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of the Application
Thiourea, including its derivative Propylenethiourea, is a versatile compound used in organic synthesis reactions as intermediates . It is utilized in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles .
Methods of Application
The specific methods of application can vary widely depending on the specific synthetic context. In general, these compounds are often used in various organic reactions to synthesize other complex organic compounds .
Results or Outcomes
The outcomes of these studies have highlighted the versatility and usefulness of thiourea derivatives, including Propylenethiourea, in the field of organic synthesis .
Safety And Hazards
3,4,5,6-Tetrahydro-2-pyrimidinethiol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3-diazinane-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNGVXBCWYLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062156 | |
Record name | Tetrahydropyrimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrahydro-2-pyrimidinethiol | |
CAS RN |
2055-46-1 | |
Record name | Tetrahydropyrimidine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylenethiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propylenethiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinethione, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydropyrimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrahydropyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclic propylene thiourea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3BTD5L7BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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